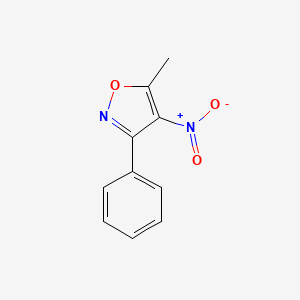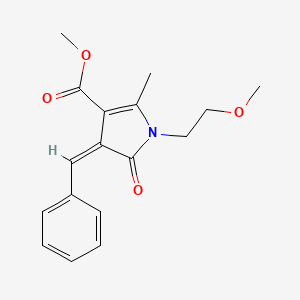
5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a dichlorophenyl group, a nitro group, and an oxazole ring, making it a compound of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole typically involves the nitration of 2,4-dichlorophenyl compounds followed by cyclization to form the oxazole ring. One common method involves the use of mixed acids for nitration, followed by cyclization under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts and reducing agents like palladium on carbon.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A compound with similar structural features but different applications.
Sulfentrazone: Another dichlorophenyl compound used as a herbicide.
Uniqueness
5-(2,4-Dichloro-5-nitrophenyl)-1,2-oxazole is unique due to its oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
IUPAC Name |
5-(2,4-dichloro-5-nitrophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-6-4-7(11)8(13(14)15)3-5(6)9-1-2-12-16-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWUHSZAUDIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4951977.png)
![N,N-diethyl-2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4951988.png)
![N-[3-(5-methyl-2-furyl)-2-(3-oxobutyl)-1-benzofuran-5-yl]acetamide](/img/structure/B4951995.png)
![2-[(5Z)-2,4-dioxo-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4951998.png)

![4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4952015.png)
![4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4952018.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine](/img/structure/B4952026.png)
![7,7,9-trimethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B4952037.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide](/img/structure/B4952056.png)
![3-chloro-N-cyclopentyl-4-{[1-(1-oxidoisonicotinoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4952064.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B4952068.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B4952074.png)
